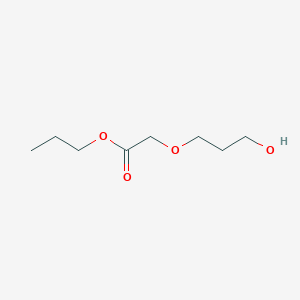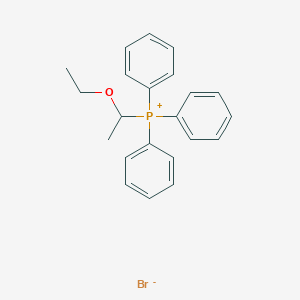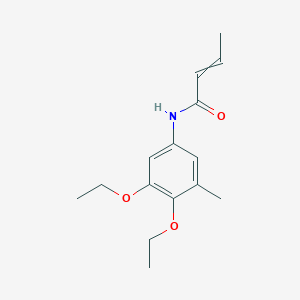
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide: is an organic compound belonging to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a double bond
Méthodes De Préparation
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide can be achieved through several methods. One common approach involves the oxidative desaturation of amides . This method typically employs transition-metal catalysis or electrophilic activation to achieve the desired transformation . For instance, the combination of LiHMDS and triflic anhydride has been reported as an effective method for the direct N-dehydrogenation of amides to enamides .
Analyse Des Réactions Chimiques
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as or .
Reduction: Common reducing agents like or can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, often using alkyl halides or aryl halides as reagents
Applications De Recherche Scientifique
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: .
Mécanisme D'action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide involves its interaction with specific molecular targets. The compound’s amide group and conjugated double bond allow it to participate in various biochemical pathways. It can act as an enzyme inhibitor or receptor modulator , influencing cellular processes .
Comparaison Avec Des Composés Similaires
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
Crotamiton: A compound used for its antipruritic and scabicidal properties.
Osimertinib: A medication used to treat non-small-cell lung carcinomas.
These compounds share structural similarities but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
90257-20-8 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
N-(3,4-diethoxy-5-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C15H21NO3/c1-5-8-14(17)16-12-9-11(4)15(19-7-3)13(10-12)18-6-2/h5,8-10H,6-7H2,1-4H3,(H,16,17) |
Clé InChI |
PSRLRNUPRULWAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)NC(=O)C=CC)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


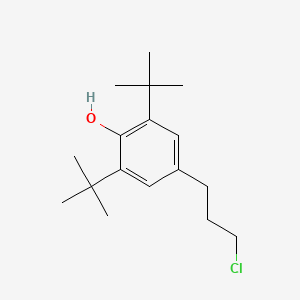
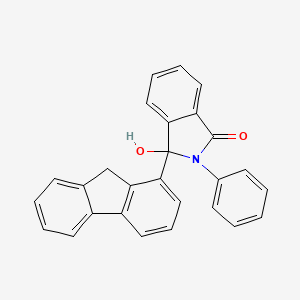
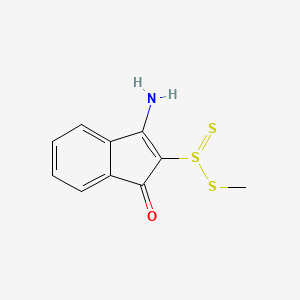


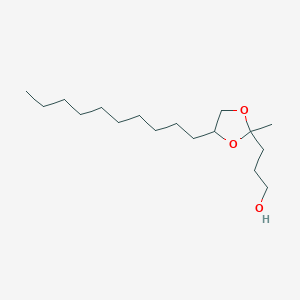
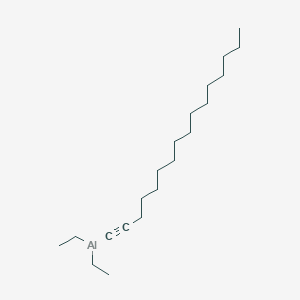



![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)

